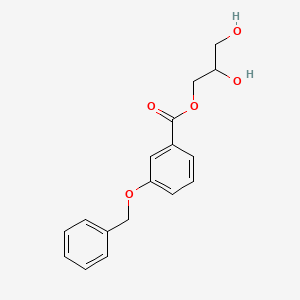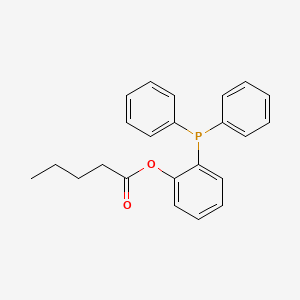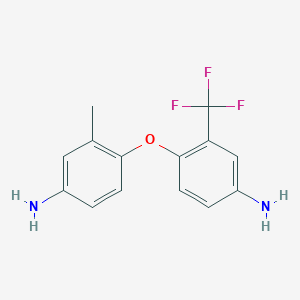![molecular formula C14H10F3N3S B14198973 Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- CAS No. 872604-35-8](/img/structure/B14198973.png)
Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- typically involves the reaction of 7-(trifluoromethyl)-9H-carbazole with thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product .
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include multiple steps, such as the purification of intermediates and the final product using techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of thiourea to its corresponding sulfoxide or sulfone derivatives.
Reduction: Thiourea can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiourea derivatives. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research has indicated its potential use in developing new drugs for treating diseases such as cancer and Alzheimer’s.
Industry: Thiourea derivatives are used in the production of dyes, photographic films, and textiles.
Mécanisme D'action
The mechanism of action of thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the case of its antioxidant properties, the compound scavenges free radicals and prevents oxidative damage to cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- include:
Thiourea: The parent compound with a simpler structure.
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea:
1-morpholinyl 3-phenyl thiourea: A derivative with antimicrobial properties.
Uniqueness
Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- is unique due to the presence of the trifluoromethyl group and the carbazole moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
872604-35-8 |
|---|---|
Formule moléculaire |
C14H10F3N3S |
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
[7-(trifluoromethyl)-9H-carbazol-2-yl]thiourea |
InChI |
InChI=1S/C14H10F3N3S/c15-14(16,17)7-1-3-9-10-4-2-8(19-13(18)21)6-12(10)20-11(9)5-7/h1-6,20H,(H3,18,19,21) |
Clé InChI |
JZQIWPPXSSXXCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
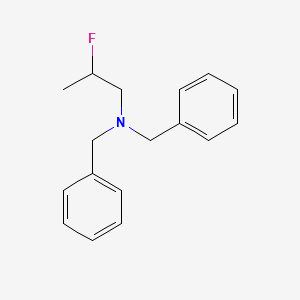
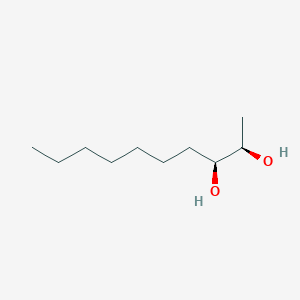
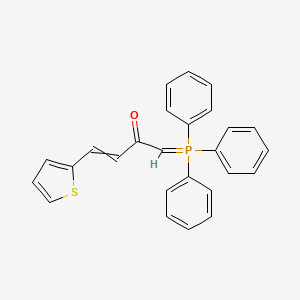
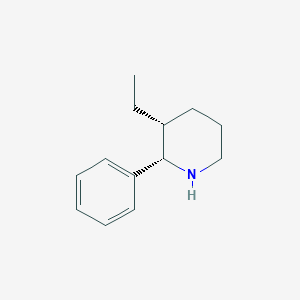
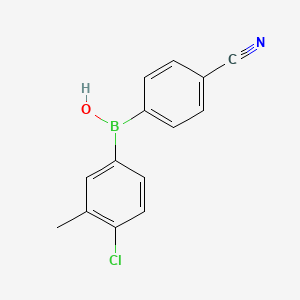

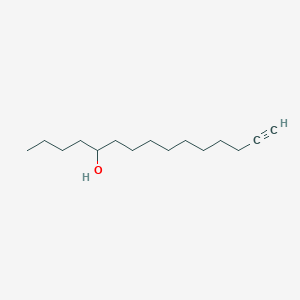
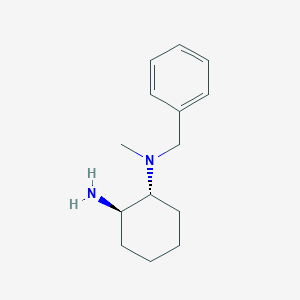
![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
